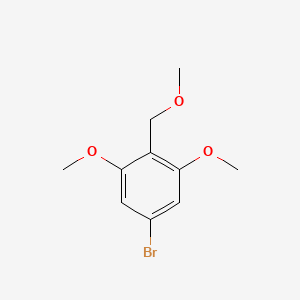
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is an organohalogen compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a pyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4(3H)-pyrimidinone and bromine.
Bromination: The bromination of 2-amino-4(3H)-pyrimidinone is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include boronic acids or halides, with catalysts like palladium and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino-substituted pyrimidinones, while coupling reactions can produce biaryl or heteroaryl derivatives.
科学的研究の応用
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: Binding to receptors on cell surfaces or within cells, modulating signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-methoxybenzoate: Contains a methoxy group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-chloropyrimidinone: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity.
特性
分子式 |
C5H3BrF3N3O |
|---|---|
分子量 |
258.00 g/mol |
IUPAC名 |
2-amino-5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H3BrF3N3O/c6-1-2(5(7,8)9)11-4(10)12-3(1)13/h(H3,10,11,12,13) |
InChIキー |
KDUMWKVFLDBWKA-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(NC1=O)N)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)

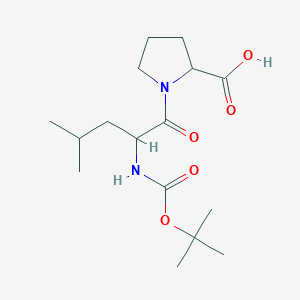
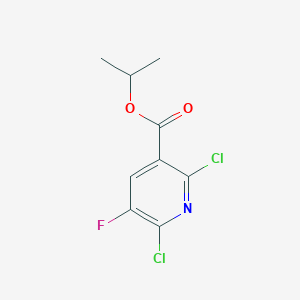
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)

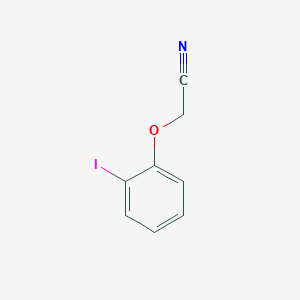
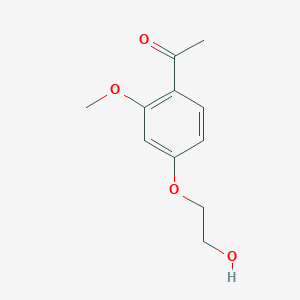
![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
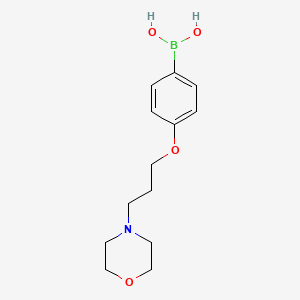
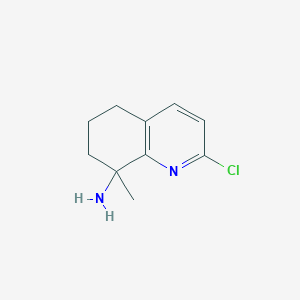
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
